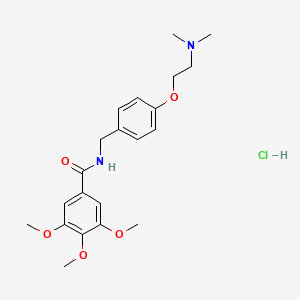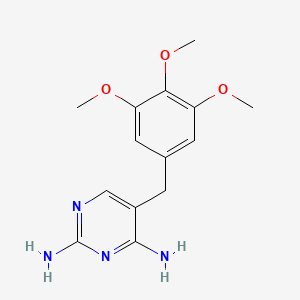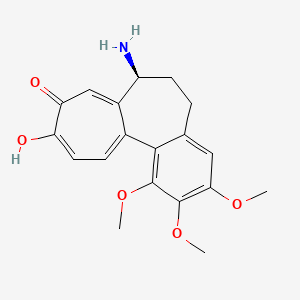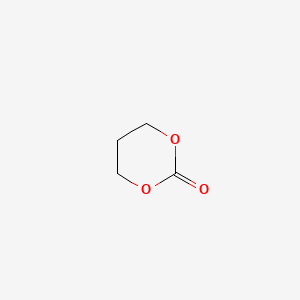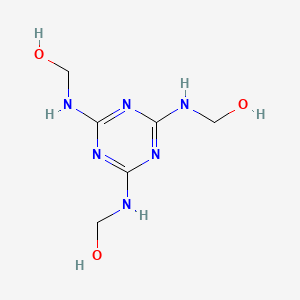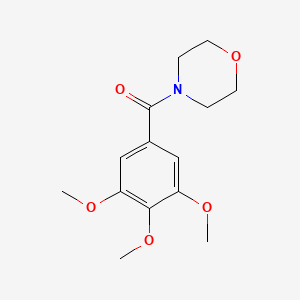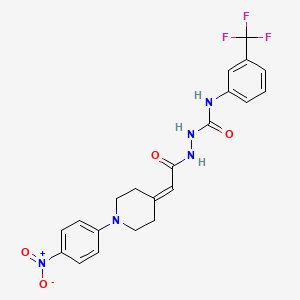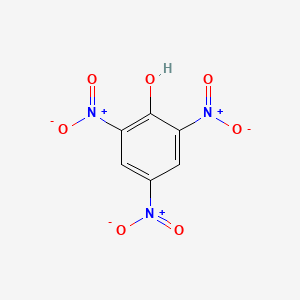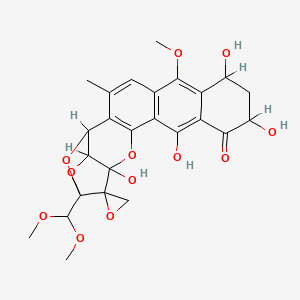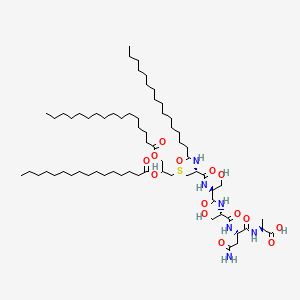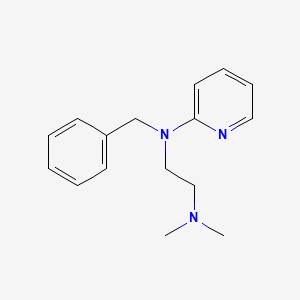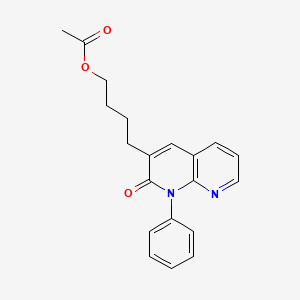
(1-Phenyl-1,2-dihydro-2-oxo-1,8-naphthyridin-3-yl)-4-acetoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
UP-5145-52 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not specified.
Reduction: Reduction reactions can modify the naphthyridinone core.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
UP-5145-52 has been primarily studied for its potential in treating gastric ulcers. It has shown efficacy in preventing gastric lesions induced by necrotizing agents such as absolute ethanol, indomethacin, or stress . Additionally, it has been observed to inhibit total acid output in pylorus-ligated rats . The compound’s ability to restore the synthesis of gastric acid glycoproteins suggests a role in cytoprotection .
Mechanism of Action
The exact mechanism of action of UP-5145-52 remains unknown. It does not bind to receptors involved in gastric secretion (H2 or muscarinic) and does not inhibit H+/K+ adenosine triphosphatase . Its antisecretory activity might be related to its ability to restore the synthesis of gastric acid glycoproteins .
Comparison with Similar Compounds
UP-5145-52 is unique in its structure and mechanism of action compared to other antiulcer agents. Similar compounds include other naphthyridinone derivatives, but UP-5145-52’s specific combination of a naphthyridinone core with an acetoxy butane side chain distinguishes it from others .
Properties
CAS No. |
113206-32-9 |
|---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(2-oxo-1-phenyl-1,8-naphthyridin-3-yl)butyl acetate |
InChI |
InChI=1S/C20H20N2O3/c1-15(23)25-13-6-5-8-17-14-16-9-7-12-21-19(16)22(20(17)24)18-10-3-2-4-11-18/h2-4,7,9-12,14H,5-6,8,13H2,1H3 |
InChI Key |
JYVIMETTWDHLFH-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCCCC1=CC2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OCCCCC1=CC2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Key on ui other cas no. |
113206-32-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1-phenyl-1,2-dihydro-2-oxo-1,8-naphthyridin-3-yl)-4-acetoxybutane UP 5145-52 UP-5145-52 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



